molecular formula C8H4Cl3NaO2 B1262175 Sodium 2,3,6-trichlorophenylacetate CAS No. 2439-00-1

Sodium 2,3,6-trichlorophenylacetate

Cat. No.: B1262175
CAS No.: 2439-00-1
M. Wt: 261.5 g/mol
InChI Key: YPWJVPXHSDMPQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,6-trichlorophenylacetate typically involves the reaction of 2,3,6-trichlorophenylacetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,6-trichlorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenylacetic acids, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Sodium 2,3,6-trichlorophenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2,3,6-trichlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium chlorfenac
  • Fenac sodium salt
  • Sodium 2,3,6-trichlorobenzeneacetate
  • 2,3,6-Trichlorophenylacetic acid sodium salt

Comparison: Sodium 2,3,6-trichlorophenylacetate is unique due to its specific chemical structure and properties. Compared to similar compounds, it exhibits distinct reactivity and applications. For instance, its high density and boiling point make it suitable for specific industrial processes, while its chemical reactivity allows for diverse applications in organic synthesis .

Properties

CAS No.

2439-00-1

Molecular Formula

C8H4Cl3NaO2

Molecular Weight

261.5 g/mol

IUPAC Name

sodium;2-(2,3,6-trichlorophenyl)acetate

InChI

InChI=1S/C8H5Cl3O2.Na/c9-5-1-2-6(10)8(11)4(5)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1

InChI Key

YPWJVPXHSDMPQB-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+]

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+]

Key on ui other cas no.

2439-00-1

Related CAS

85-34-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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